(1S)-Spiro[4.4]nonan-1-ol

Catalog No.
S15298276
CAS No.
21945-22-2
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
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(1S)-Spiro[4.4]nonan-1-ol

CAS Number

21945-22-2

Product Name

(1S)-Spiro[4.4]nonan-1-ol

IUPAC Name

(4S)-spiro[4.4]nonan-4-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2/t8-/m0/s1

InChI Key

HQZIAZCARGNEME-QMMMGPOBSA-N

Canonical SMILES

C1CCC2(C1)CCCC2O

Isomeric SMILES

C1CCC2(C1)CCC[C@@H]2O

(1S)-Spiro[4.4]nonan-1-ol is a chiral compound characterized by its unique spirocyclic structure, which consists of a nonane framework with an alcohol functional group. The molecular formula for this compound is C9H16OC_9H_{16}O, and it features a molecular weight of approximately 140.23 g/mol. The spiro structure indicates that it contains two rings that share a single atom, creating a distinctive three-dimensional arrangement that contributes to its chemical properties and reactivity .

, particularly as a chiral auxiliary in asymmetric synthesis. It has been notably utilized in Diels–Alder reactions, where it enhances enantioselectivity, yielding products with high optical purity (up to 98% enantiomeric excess) when combined with specific amides . Additionally, the compound can undergo palladium-catalyzed reactions, including substitutions and rearrangements, which are valuable in synthesizing complex organic molecules .

The synthesis of (1S)-Spiro[4.4]nonan-1-ol can be achieved through several methods:

  • Diels–Alder Reactions: This method utilizes the compound as a chiral auxiliary to facilitate asymmetric synthesis.
  • Palladium-Catalyzed Reactions: These include domino cyclizations and other transformations that leverage the unique structure of the spiro compound .
  • Nazarov Cyclization: This approach has been employed to synthesize spiro compounds by utilizing Lewis acid catalysts.

(1S)-Spiro[4.4]nonan-1-ol finds applications primarily in organic synthesis as a chiral building block. Its ability to enhance enantioselectivity makes it valuable in the pharmaceutical industry for the development of new drugs and biologically active compounds. Additionally, its derivatives are used in various

Several compounds share structural similarities with (1S)-Spiro[4.4]nonan-1-ol, including:

Compound NameStructure TypeUnique Features
Spiro[3.5]nonan-1-olSpirocyclicContains a different ring size; used similarly as an auxiliary.
Spiro[4.5]decane-1-olSpirocyclicLarger ring system; may exhibit different reactivity patterns.
Spiro[2.5]octan-1-olSpirocyclicSmaller ring size; less sterically hindered compared to (1S)-Spiro[4.4]nonan-1-ol.

The uniqueness of (1S)-Spiro[4.4]nonan-1-ol lies in its specific stereochemical arrangement and its effectiveness as a chiral auxiliary in asymmetric synthesis, which may not be matched by these similar compounds.

Diels–Alder Reactions with Spirocyclic Auxiliaries

The use of (1S)-Spiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions enables stereoselective formation of cyclohexene derivatives. The spiro structure’s rigidity positions reactive groups in optimal conformations, favoring endo transition states. For example, acrylate esters of the auxiliary undergo cycloaddition with dienes to yield products with >90% enantiomeric excess (ee) when paired with subtilisin Carlsberg protease. The auxiliary’s hydroxyl group coordinates to Lewis acids, further enhancing stereoselectivity. Post-reaction, mild hydrolysis (e.g., enzymatic cleavage) recovers the auxiliary without racemization.

Table 1: Enzymatic Resolution Efficiency for (1S)-Spiro[4.4]nonan-1-ol Derivatives

EnzymeSubstrateee of Product (%)Yield (%)
Subtilisin Carlsberg1-Acrylate ester9946
Cholesterol esterase1-Butyrate ester9944

Dynamic Kinetic Resolution in Bicyclization

Dynamic kinetic resolution (DKR) combines spirocyclic auxiliaries with transition metal catalysts to access both enantiomers of the target molecule. For instance, palladium-catalyzed allylic alkylation of racemic spiro-epoxides with Grignard reagents achieves 98% ee when using (R)-BINAP ligands. The auxiliary’s conformational rigidity prevents epimerization during the reaction, ensuring high fidelity in stereochemical outcomes.

The formation of spiro[4.4]nonane systems through Diels-Alder reactions represents one of the most significant synthetic approaches for constructing these complex molecular architectures [6] [7]. Research has demonstrated that spirocyclizing Diels-Alder reactions can achieve remarkable levels of diastereoselectivity, particularly when employing strongly acidic and confined imidodiphosphorimidate catalysts [6] [7].

Mechanistic Considerations

The diastereoselectivity observed in spirocyclizing Diels-Alder reactions of exo-enones with dienes has been extensively studied through both experimental and computational approaches [6] [7]. The stereo- and regioselectivities of these reactions are effectively controlled by catalyst confinement effects, which create specific chiral environments that favor particular transition state geometries [6] [7]. Computational studies have revealed that the origin of reactivity and selectivity stems from the unique spatial arrangement of reactants within the confined catalytic environment [6] [7].

Distortion and Interaction Analysis

The reactivity of spirocyclic dienes in Diels-Alder reactions has been analyzed using distortion/interaction models, which decompose electronic activation energies into distortion and interaction components [8]. For spiro[4.4]nonane-related systems, the distortion energy required for reactants to adopt transition state geometries varies significantly with structural modifications [8]. Research has shown that diene distortion energies gradually decrease as spirocycle size decreases, with values ranging from 19.8 kilocalories per mole for larger systems to 14.2 kilocalories per mole for smaller spirocyclic variants [8].

Substrate Scope and Selectivity Data

Substrate TypeDiastereoselectivity RatioYield (%)Reference
Cyclopentanone-derived exo-enones>20:185-97 [6]
Six-membered ring substrates4-6:160-75 [6]
Spirocyclic cyclopentadienesVariable70-90 [8]

The data demonstrates that cyclopentanone-derived substrates consistently exhibit superior diastereoselectivity compared to their six-membered ring counterparts [6]. This selectivity difference has been attributed to conformational preferences and steric interactions that stabilize specific transition state geometries [6] [7].

Transition State Analysis

Detailed analysis of transition state structures reveals that forming bond lengths in spirocyclizing Diels-Alder reactions typically range from 2.20 to 2.30 Angstroms [8]. The puckering parameter, which measures deviation from planarity in the spirocyclic framework, shows systematic variation with ring size [8]. Smaller spirocycles exhibit reduced puckering (15.9 degrees) compared to larger systems (19.6 degrees), correlating directly with observed reactivity trends [8].

Configurational Analysis of Spirocentric Chirality

The configurational assignment of spirocentric chirality in spiro[4.4]nonane systems requires specialized analytical approaches due to the unique structural features of these compounds [4] [9]. The spiro carbon atom in (1S)-Spiro[4.4]nonan-1-ol creates a stereogenic center that differs fundamentally from conventional tetrahedral carbon stereocenters [4] [9].

Cahn-Ingold-Prelog Priority Assignment

The application of Cahn-Ingold-Prelog rules to spirocyclic compounds involves treating the spiro carbon as having four different substituents, where two pairs of substituents are connected through ring systems [9] [10]. For spiro[4.4]nonane derivatives, the priority assignment requires careful consideration of the ring connectivity and the hydroxyl group positioning [9] [10]. The stereodescriptors 'R' and 'S' are used in preferred International Union of Pure and Applied Chemistry names, although alternative descriptors 'M' and 'P' can describe axial chirality in certain spirocyclic contexts [10].

Conformational Analysis Methods

Advanced conformational analysis techniques have been employed to understand the three-dimensional structure of spiro[4.4]nonane systems [4] [11]. Molecular mechanics calculations reveal that these compounds adopt specific conformational preferences that minimize steric interactions while maximizing orbital overlap [4]. The conformational behavior is particularly important for (1S)-Spiro[4.4]nonan-1-ol, where the hydroxyl group orientation significantly influences the overall molecular geometry [11].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides crucial structural information for configurational analysis of spirocyclic compounds [11] [12]. Characteristic chemical shifts for spiro[4.4]nonane derivatives include signals at approximately 70-65 parts per million in carbon-13 spectra, corresponding to carbon atoms bearing substituents at the ring junctions [11]. The quaternary spiro carbon typically appears around 65 parts per million, providing a diagnostic signal for structural confirmation [11].

Configurational Stability

Temperature (°C)Barrier to Inversion (kcal/mol)Half-life (hours)Reference
2528.5>1000 [4]
5028.5168 [4]
7528.528 [4]

The configurational stability of spiro[4.4]nonane systems demonstrates remarkable resistance to racemization under standard laboratory conditions [4]. The high barrier to stereochemical inversion ensures that enantiomeric integrity is maintained across a wide range of reaction conditions [4].

Pseudosymmetry and Enantiomer Differentiation

Pseudosymmetry effects in spiro[4.4]nonane systems create unique challenges for enantiomer differentiation and stereochemical analysis [13] [14]. The presence of pseudosymmetry elements can significantly complicate structural determination and require specialized analytical approaches [13] [14].

Pseudosymmetry Elements

The structural characteristics of spiro[4.4]nonane derivatives often exhibit pseudosymmetry relationships that approximate true crystallographic symmetry [13] [14]. These pseudosymmetric elements arise from the similar geometries of the two five-membered rings and can create systematic effects in analytical measurements [13]. Research has shown that crystallographic analysis of spirocyclic compounds frequently reveals non-crystallographic translation vectors that relate independent molecules in the asymmetric unit [13] [14].

Analytical Implications

The presence of pseudosymmetry in spiro[4.4]nonane systems has direct consequences for analytical techniques, particularly X-ray crystallography and nuclear magnetic resonance spectroscopy [13] [14]. In crystallographic studies, pseudosymmetry can cause systematic variations in diffraction intensities, where reflections with odd indices show systematically lower average intensities compared to even-indexed reflections [13] [14]. This phenomenon complicates structure determination and requires careful consideration during data processing and refinement [13] [14].

Enantiomer Discrimination Strategies

Several approaches have been developed for effective enantiomer differentiation in spirocyclic systems despite pseudosymmetry challenges [15] [16]. Chiral resolving agents have proven particularly effective for separating and analyzing spirocyclic enantiomers [15]. The use of chiral nuclear magnetic resonance shift reagents enables the observation of distinct chemical shifts for each enantiomer, facilitating quantitative analysis of enantiomeric composition [15] [16].

Advanced Discrimination Techniques

MethodResolution (ee%)Analysis Time (min)ApplicabilityReference
Chiral High Performance Liquid Chromatography>9515-30General [17]
Nuclear Magnetic Resonance with Chiral Shift Reagents>9045-60Solution-based [15]
Matrix-Assisted Diffusion-Ordered Spectroscopy>8530-45Complex mixtures [15]
Fluorine-19 Nuclear Magnetic Resonance Sensing>9220-35Functionalized derivatives [16]

Molecular Recognition Mechanisms

The fundamental principles underlying enantiomer differentiation in spirocyclic systems involve specific molecular recognition mechanisms [15]. Research has demonstrated that heterochiral complexes formed between spirocyclic enantiomers and chiral resolving agents exhibit distinct thermodynamic stabilities [15]. Molecular dynamics simulations have revealed that these stability differences arise from variations in intermolecular hydrogen bonding patterns and van der Waals interactions [15].

Computational Modeling

Quantum mechanical calculations have provided detailed insights into the energetic factors governing enantiomer discrimination [15]. The computed binding free energies for diastereomeric complexes show systematic differences ranging from 1.5 to 3.2 kilocalories per mole, sufficient to enable effective chromatographic separation [15]. These calculations have identified specific structural criteria that determine the selectivity of chiral recognition processes [15].

Chiral Modifier Roles in Hydride Reductions

The spirocyclic framework of (1S)-Spiro[4.4]nonan-1-ol and its derivatives provides exceptional stereochemical control in asymmetric hydride reduction reactions, establishing these compounds as highly effective chiral modifiers. The rigid three-dimensional structure inherent to the spiro[4.4]nonane skeleton creates well-defined chiral environments that effectively discriminate between the prochiral faces of carbonyl substrates [1].

Lithium aluminum hydride complexes modified with spiro[4.4]nonane-1,6-diol derivatives demonstrate remarkable enantioselectivity in the reduction of phenyl alkyl ketones. Research by Srivastava and colleagues established that both (+)-(1S,5S,6S)-spiro[4.4]nonane-1,6-diol and its enantiomer (-)-(1R,5R,6R)-spiro[4.4]nonane-1,6-diol function as highly effective chiral modifiers, consistently achieving 85-90% enantiomeric excess in hydride reduction reactions at -78°C [1]. The C2 symmetry of these spirocyclic diols contributes significantly to their effectiveness by creating equivalent binding sites that enhance the selectivity of the reduction process.

The mechanistic basis for the exceptional enantioselectivity observed with spirocyclic modifiers lies in the conformational rigidity imposed by the spiro junction. Unlike linear or cyclic chiral auxiliaries that may adopt multiple conformations, the spirocyclic structure constrains the molecule to a limited number of low-energy conformations, thereby maximizing the energy difference between competing diastereomeric transition states. This conformational control is particularly pronounced in the spiro[4.4]nonane system, where the two five-membered rings adopt perpendicular orientations that create distinct chiral pockets [2].

Practical applications of (1S)-Spiro[4.4]nonan-1-ol complexes extend to various hydride reducing agents beyond lithium aluminum hydride. Sodium borohydride complexes with spirocyclic alcohols achieve 70-85% enantiomeric excess in the reduction of acetophenone and related aromatic ketones under mild conditions. Similarly, diisobutylaluminum hydride complexes demonstrate effective enantioselection with 60-75% enantiomeric excess when employed at -40°C [2].

The substrate scope for spirocyclic-modified hydride reductions encompasses a broad range of carbonyl compounds. Aromatic ketones bearing electron-withdrawing and electron-donating substituents undergo reduction with consistently high enantioselectivity. Aliphatic ketones also demonstrate good selectivity, although the enantioselectivity levels are generally lower than those observed for aromatic substrates. The steric and electronic properties of the ketone substrate significantly influence the degree of asymmetric induction achieved.

Optimization studies have revealed that the molar ratio of chiral modifier to reducing agent critically affects both the reaction rate and enantioselectivity. Optimal results are typically achieved with 1:1 to 2:1 ratios of modifier to lithium aluminum hydride, with higher ratios leading to diminished reaction rates without significant improvements in selectivity. Temperature control represents another crucial parameter, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate [1].

Enantioselective Cyclization and Annulation Reactions

(1S)-Spiro[4.4]nonan-1-ol derivatives serve as exceptionally effective chiral auxiliaries in enantioselective cyclization and annulation reactions, with their applications particularly prominent in Diels-Alder transformations and related pericyclic processes. The aminoalcohol derivative (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol represents a landmark advancement in this field, demonstrating superior performance compared to traditional chiral auxiliaries [3] [4].

Diels-Alder reactions utilizing spirocyclic auxiliaries achieve remarkable levels of stereochemical control. The acrylate ester derived from (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol undergoes cycloaddition with cyclopentadiene to produce endo-bicyclic adducts with >98% diastereoselectivity and >98% enantiomeric excess after auxiliary cleavage. Similar exceptional selectivity is observed with cyclohexadiene, yielding the corresponding bicyclic products in 82% yield with equivalent stereochemical purity [3] [4].

The mechanistic origin of the high selectivity observed in spirocyclic auxiliary-controlled Diels-Alder reactions stems from the well-defined conformational preferences imposed by the rigid spiro framework. Computational studies and X-ray crystallographic analysis reveal that the pivalamide substituent adopts a specific orientation that effectively shields one face of the dienophile, directing the approaching diene to the opposite face with high fidelity. The C2 symmetry elements present in the spirocyclic structure contribute to the consistency of this facial selectivity across different substrate combinations [3].

Extended substrate scope investigations demonstrate the broad applicability of spirocyclic auxiliaries in Diels-Alder chemistry. Methacrylate derivatives show reduced selectivity (21% diastereoselectivity) compared to acrylate analogs, suggesting that steric interactions between the auxiliary and the methyl substituent compromise the effectiveness of facial discrimination. Crotonyl derivatives provide intermediate selectivity levels (86% diastereoselectivity for endo products, 64% for exo products), indicating that the electronic and steric properties of the dienophile substituents significantly influence the degree of asymmetric induction [3] [4].

Furan-based cycloadditions present unique challenges due to the reversible nature of the cycloaddition and the thermal instability of the initial adducts. Spirocyclic auxiliaries demonstrate good control in these transformations, achieving 79% diastereoselectivity for endo products and 78% for exo products. However, the separation of diastereomeric adducts proves challenging, limiting the practical utility of these reactions compared to more stable dienophile-diene combinations [3].

Tandem cyclization processes represent an emerging application area for spirocyclic templates. Nazarov cyclization/semipinacol rearrangement sequences catalyzed by chiral Brønsted acids generate spiro[4.4]nonane-1,6-diones with exceptional stereocontrol. These transformations achieve 87-96% yields with >99:1 diastereoselectivity and 97% enantiomeric excess, demonstrating the potential for spirocyclic frameworks to serve not only as auxiliaries but also as target structures in asymmetric synthesis [5] [6].

Auxiliary recovery and recycling represents a critical practical consideration in the deployment of spirocyclic auxiliaries. The pivalamide functionality in spirocyclic auxiliaries enables selective hydrolysis of the cycloadduct while leaving the auxiliary intact. Standard basic hydrolysis conditions (sodium hydroxide in methanol at reflux) efficiently cleave the ester linkage, providing the desired carboxylic acid products and recovering the spirocyclic auxiliary in 70-80% yield. The recovered auxiliary maintains its optical purity and can be directly reused in subsequent reactions without additional purification [3] [4].

Spirocyclic Templates for Natural Product Synthesis

Spirocyclic frameworks derived from (1S)-Spiro[4.4]nonan-1-ol have emerged as powerful synthetic templates for accessing complex natural products and bioactive molecules. The inherent three-dimensional character of these scaffolds provides unique opportunities for constructing molecular architectures that are challenging to access through conventional synthetic approaches [7] [8].

Spiro[4.4]nonane-1,6-diones serve as key intermediates in the synthesis of various natural product families. The asymmetric tandem Nazarov cyclization/semipinacol rearrangement methodology developed by Yang and colleagues provides efficient access to enantioenriched spiro[4.4]nonane-1,6-diones in yields up to 96% with 97% enantiomeric excess. These spirocyclic diones function as versatile building blocks for further elaboration into more complex molecular frameworks found in biologically active natural products [5] [6].

Cephalotaxus alkaloids represent a prominent natural product family featuring azaspiro[4.4]nonane core structures. The homoharringtonine scaffold, approved for treatment of chronic myeloid leukemia, exemplifies the therapeutic potential of spirocyclic natural products. Domino radical bicyclization strategies enable efficient construction of 1-azaspiro[4.4]nonane derivatives in 11-67% yields, providing synthetic access to this medicinally important structural class. The regioselectivity and stereoselectivity of these radical cascades can be controlled through judicious choice of radical precursors and reaction conditions [9].

Methodological advances in spirocyclic template synthesis have expanded the accessible molecular diversity. Organocatalytic enantioselective cyclization reactions utilizing chiral phosphoric acids enable construction of spiro-fused heterocycles containing isoindolinone, oxepine, and indole moieties. These transformations achieve high yields and enantioselectivities while generating spiro-quaternary stereocenters that serve as strategic connection points for further functionalization [10].

Palladium-catalyzed asymmetric allylic alkylation strategies provide complementary approaches to spirocyclic natural product synthesis. The sequential allylic alkylation/α-iminol rearrangement methodology enables construction of 2-spirocyclic indoline derivatives bearing two contiguous tetrasubstituted stereocenters. These transformations proceed with excellent chemo-, regio-, enantio-, and diastereoselectivity, yielding products in 58-67% yield with 88% enantiomeric excess [11].

Target-oriented synthesis applications demonstrate the practical utility of spirocyclic templates in natural product total synthesis. Spirocyclic scaffolds have been successfully employed in the synthesis of sesquiterpenoids, alkaloids, and polyketide natural products. The conformational rigidity of spirocyclic frameworks often simplifies the stereochemical challenges associated with complex natural product synthesis by pre-organizing the molecular framework in geometries that favor desired transformations [7].

Bioactivity profiles of spirocyclic natural products and their synthetic analogs reveal diverse pharmacological activities. Antimicrobial activity has been demonstrated for various spiro-lactam derivatives, with some compounds showing IC50 values below 3.5 μM against Plasmodium parasites. Anti-HIV activity has also been observed in spirocyclic β-lactam analogs, highlighting the potential of these scaffolds for antiviral drug development.

Structure-activity relationships in spirocyclic natural product analogs indicate that the spiro junction plays a crucial role in biological activity. Conformational restriction imposed by the spirocyclic framework enhances protein-ligand interactions by reducing the entropic penalty associated with binding. This preorganization effect often results in improved binding affinity and selectivity compared to flexible analogs, making spirocyclic frameworks attractive targets for medicinal chemistry optimization [12] [13].

Synthetic efficiency considerations favor spirocyclic templates in natural product synthesis due to their ability to introduce multiple stereocenters in single transformations. Cascade reactions that form both rings of the spiro system simultaneously often proceed with excellent atom economy and step efficiency, reducing the overall synthetic burden compared to sequential ring-forming approaches. This efficiency becomes particularly advantageous in the synthesis of complex natural products where traditional approaches might require extensive protecting group manipulations [8].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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